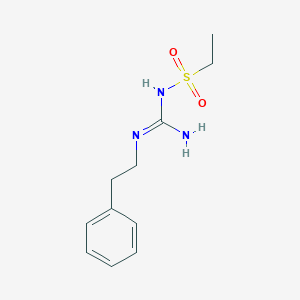
N-(N-phenethylcarbamimidoyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(N-phenethylcarbamimidoyl)ethanesulfonamide, commonly known as PACAP, is a neuropeptide that plays a crucial role in various physiological processes. It was first discovered in the early 1980s and has since been extensively studied for its potential therapeutic applications. PACAP has been found to have a wide range of effects on the nervous, endocrine, and immune systems, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
PACAP exerts its effects by binding to specific receptors on the cell surface, including PAC1, VPAC1, and VPAC2 receptors. Activation of these receptors leads to the activation of various signaling pathways, including the cAMP and MAPK pathways, which regulate cellular processes such as gene expression, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
PACAP has a wide range of biochemical and physiological effects on various systems in the body. It has been found to regulate the release of hormones from the pituitary gland, including growth hormone and prolactin. It also regulates the release of neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. PACAP has been shown to have vasodilatory effects on blood vessels, which can improve blood flow and oxygen delivery to tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PACAP has several advantages as a research tool, including its ability to regulate various physiological processes and its potential therapeutic applications. However, there are also limitations to its use, including its high cost and the difficulty of synthesizing and purifying the peptide.
Direcciones Futuras
There are several future directions for research on PACAP, including its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Other potential applications include the treatment of cardiovascular diseases and cancer. Further research is needed to fully understand the mechanisms of action of PACAP and its potential therapeutic applications.
Métodos De Síntesis
PACAP can be synthesized using solid-phase peptide synthesis, which involves the stepwise assembly of amino acids on a resin support. The process involves coupling protected amino acids to the resin support, followed by deprotection and cleavage of the peptide from the resin. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product.
Aplicaciones Científicas De Investigación
PACAP has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. Research has shown that PACAP has neuroprotective effects and can promote nerve cell survival and regeneration. It has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
1-ethylsulfonyl-2-(2-phenylethyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-2-17(15,16)14-11(12)13-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXMTXFADSMIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC(=NCCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2622143.png)

![2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2622146.png)
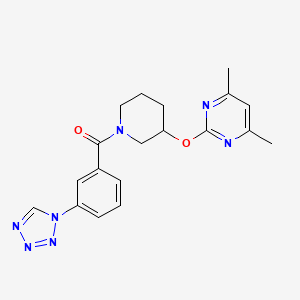
![1-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2622148.png)
![N,N-diethyl-4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2622150.png)
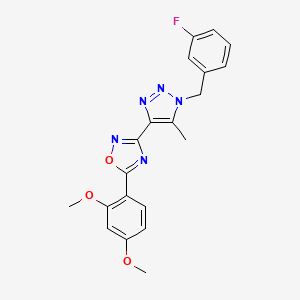
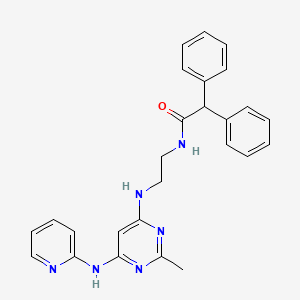
![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2622154.png)
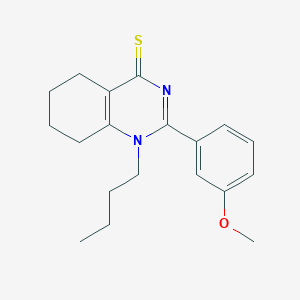
![2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2622156.png)

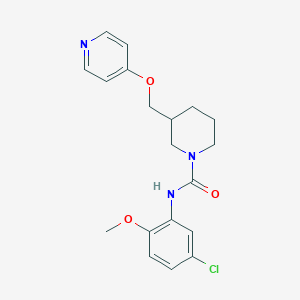
![2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2622164.png)